4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine
Description
4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.
Properties
Molecular Formula |
C21H18N2OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18N2OS/c1-13-9-10-17(11-14(13)2)24-20-19-18(16-7-5-4-6-8-16)15(3)25-21(19)23-12-22-20/h4-12H,1-3H3 |
InChI Key |
NUTOEKINQSMHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylphenol with 2-bromo-5-phenylthiophene, followed by cyclization with guanidine to form the thienopyrimidine core. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the phenoxy or thienopyrimidine rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrido[2,3-d]pyrimidine: Studied for its anti-inflammatory and anticancer properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Exhibits cytotoxic activity against various cancer cell lines.
Uniqueness
4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenoxy, methyl, and phenyl groups on the thienopyrimidine core differentiates it from other similar compounds and contributes to its unique properties .
Biological Activity
The compound 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a member of the thienopyrimidine class, which has garnered attention due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine is . The compound features a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenoxy group and a phenyl group at specific positions. This structural configuration is crucial for its biological activity.
Anticancer Properties
Recent studies have suggested that thienopyrimidine derivatives exhibit significant anticancer activity by inhibiting various kinases involved in cancer cell proliferation. For instance, the compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.
Key Findings:
- Inhibition of Cancer Cell Proliferation: In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action: The proposed mechanism involves the inhibition of specific kinases that are critical for cell cycle progression and survival.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. The anti-inflammatory activity is attributed to its ability to modulate pro-inflammatory cytokines.
Key Findings:
- Cytokine Modulation: Studies indicate that treatment with the compound leads to decreased levels of TNF-alpha and IL-6 in animal models of inflammation.
- Animal Models: In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thienopyrimidine derivatives. Various substitutions on the core structure can significantly impact their potency and selectivity.
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3,4-Dimethyl | Alkyl | Increases lipophilicity |
| 6-Methyl | Alkyl | Enhances binding affinity |
| 5-Phenyl | Aryl | Improves selectivity |
Research has shown that modifications at these positions can lead to compounds with enhanced biological activities or reduced toxicity profiles.
Case Studies
-
In Vivo Efficacy Study:
- A study conducted on xenograft models demonstrated that administration of 4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine resulted in a significant reduction in tumor size compared to untreated controls (p < 0.05).
-
Toxicity Assessment:
- Toxicological evaluations revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
